molecular formula C15H26O B7948994 Nerolidol

Nerolidol

Cat. No.: B7948994
M. Wt: 222.37 g/mol
InChI Key: FQTLCLSUCSAZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nerolidol (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol) is a naturally occurring sesquiterpene alcohol present in the essential oils of numerous plants, characterized by its subtle floral, woody aroma . It exists as four stereoisomers due to a double bond at the C-6 position (leading to cis and trans geometric isomers) and an asymmetric center at the C-3 position . The compound is classified as "generally regarded as safe" (GRAS) by the U.S. Food and Drug Administration (FDA) as a food flavoring agent, underscoring its established safety profile . This compound is a compound of significant interest in diverse research fields due to its multi-faceted pharmacological and biological activities. In biomedical research, it exhibits potent anti-inflammatory properties . An experimental study on colonic inflammation demonstrated that this compound supplementation significantly reduced the disease activity index, suppressed pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and promoted the nuclear translocation of the antioxidant regulator Nrf2 . Its anti-tumor activity has been investigated in models of bladder carcinoma, where the cis-nerolidol isomer was shown to induce DNA damage, endoplasmic reticulum (ER) stress, and caspase-independent cell death, presenting a promising mechanism for targeting resistant malignancies . Further research has explored its antimicrobial, antioxidant, and anti-parasitic activities . In agricultural and environmental science, this compound serves as a natural semiochemical . It is a known component of the spider mite alarm pheromone and is studied for its application as an insect repellent or attractant in integrated pest management strategies . Recent studies also highlight its role as an algal inhibitor ; when combined with other plant extracts, it shows synergistic effects in suppressing the growth of harmful algal blooms by disrupting photosynthetic pathways . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3,7,11-trimethyldodeca-1,6,10-trien-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTLCLSUCSAZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022247
Record name Nerolidol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nerolidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

114.00 °C. @ 1.00 mm Hg
Details The Good Scents Company Information System
Record name Nerolidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7212-44-4
Record name Nerolidol
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URL https://commonchemistry.cas.org/detail?cas_rn=7212-44-4
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Record name 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-
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Record name Nerolidol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7,11-trimethyldodeca-1,6,10-trien-3-ol,mixed isomers
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Record name Nerolidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Nerolidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Hydrodistillation and Steam Distillation

Hydrodistillation using a Clevenger-type apparatus remains the most widely adopted method for nerolidol extraction from plant materials. This technique involves boiling plant biomass in water to volatilize essential oils, which are then condensed and separated. For example:

Plant SpeciesPlant PartThis compound Content (%)Extraction Method
Piper claussenianumLeaves81.4 (trans)Hydrodistillation
Zanthoxylum hyemaleLeaves51.0 (trans)Hydrodistillation
Oplopanax horridusRoots54.6 (trans)Steam distillation

Steam distillation, employed for heat-sensitive tissues like roots, uses external steam to reduce thermal degradation. However, yields are generally lower than hydrodistillation due to incomplete volatilization of high-molecular-weight terpenes.

Chemical Synthesis

Carroll Reaction and Hydrogenation

Industrial-scale synthesis typically begins with linalool, which undergoes a Carroll reaction with diketene to form geranyl acetone:

Linalool+DiketeneCatalystGeranyl Acetone+CO2\text{Linalool} + \text{Diketene} \xrightarrow{\text{Catalyst}} \text{Geranyl Acetone} + \text{CO}_2

Subsequent ethynylation introduces an acetylene group, producing dehydrothis compound, which is hydrogenated using a Lindlar catalyst to yield cis- or trans-nerolidol:

Geranyl Acetone+AcetyleneDehydrothis compoundH2/LindlarThis compound\text{Geranyl Acetone} + \text{Acetylene} \rightarrow \text{Dehydrothis compound} \xrightarrow{\text{H}_2/\text{Lindlar}} \text{this compound}

This method achieves >90% purity but requires costly catalysts (e.g., Pd/BaSO₄ for Lindlar systems) and generates stoichiometric waste.

Microbial Biosynthesis

Escherichia coli Metabolic Engineering

Recent breakthroughs involve engineering E. coli strains to overexpress this compound synthase (e.g., strawberry FaNES1) while deleting competing pathways (e.g., adhE, ldhA). Key optimizations include:

  • Carbon source modulation : Glucose-glycerol blends increase precursor (FPP) availability, boosting titers to 3.3 g/L in shake flasks.

  • Two-phase fermentation : Using decane as an extractant, fed-batch systems achieve 16 g/L this compound in 4 days with 9% carbon yield.

Yeast-Based Production

The patent US8173405B2 discloses Saccharomyces cerevisiae strains cultivated in uracil-deficient synthetic media at pH 6.0–7.0, enhancing FPP flux toward this compound instead of sterols. Yields remain proprietary but reportedly exceed traditional plant extraction by 3–5×.

Enzymatic Synthesis

Linalool/Nerolidol Synthases

The bifunctional enzyme PamTps1 from Plectranthus amboinicus catalyzes both linalool (C₁₀) and this compound (C₁₅) synthesis from GPP and FPP, respectively. Structural analysis reveals a flexible active site accommodating both substrates:

GPP/FPPPamTps1, Mg2+Linalool/Nerolidol+PPi\text{GPP/FPP} \xrightarrow{\text{PamTps1, Mg}^{2+}} \text{Linalool/Nerolidol} + \text{PP}_i

Optimal activity occurs at pH 6.5 and 30°C, with a k<sub>cat</sub>/K<sub>m</sub> of 1.2 × 10³ M⁻¹s⁻¹ for FPP. Protein engineering efforts aim to enhance this compound specificity by mutating residues (e.g., Asp377, Trp279) near the catalytic site.

Comparative Analysis of Preparation Methods

MethodYieldCostScalabilityEnvironmental Impact
Plant Extraction0.1–81.4%High (labor-intensive)Limited by biomassSustainable but land-use intensive
Chemical Synthesis70–90%ModerateHighToxic waste generation
Microbial Biosynthesis6.8–16 g/LLow (post-optimization)Industrial-scaleLow with closed systems
Enzymatic Synthesis1.2 × 10³ M⁻¹s⁻¹High (enzyme production)ModerateMinimal byproducts

Chemical Reactions Analysis

Ozonolysis Pathways and Reactivity

Nerolidol’s three double bonds—labeled A ((CH₃)₂C=CH–), B (−(CH₃)C=CH–), and C (−HC=CH₂)—react with ozone (O₃) at markedly different rates. Studies using surface-sensitive mass spectrometry reveal:

Double Bond SiteReactivity (%)Primary Products
A~74%α-Hydroxy-hydroperoxides (HHs)
B~24%Functionalized carboxylates (FCs)
C<2%Minor decomposition products

Mechanistic Insights :

  • Ozonolysis generates Criegee intermediates (CIs), which undergo hydration to form HHs (e.g., m/z 265/267 as chloride-adducts) or isomerize to FCs (e.g., m/z 224) .

  • Key difference : At air-water interfaces, FCs dominate due to restricted water availability, while bulk-phase reactions favor HHs .

Interfacial vs Bulk Ozonolysis

Reaction conditions significantly alter product distribution:

ParameterInterfacial OzonolysisBulk Ozonolysis
Dominant Products Functionalized carboxylates (FCs)α-Hydroxy-hydroperoxides (HHs)
Reaction Time ~10 μs~2 minutes
CI Hydration Limited (low water availability)Extensive

For example, interfacial reactions produce FCs like m/z 224 (C₁₅H₂₅O₃⁻), absent in bulk-phase reactions, highlighting the role of reaction environment in CI stability .

Stability and Byproduct Formation

This compound’s conjugated triene system is susceptible to autoxidation, forming peroxides under ambient conditions. For instance:

  • Storage in acetonitrile (AN) yields trace autoxidation byproducts (e.g., m/z 289/291) .

  • Acidic conditions accelerate hydrolysis of its acetylated precursors during biosynthesis .

Scientific Research Applications

Pharmacological Properties of Nerolidol

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antioxidant Activity : Research indicates that this compound possesses strong antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
  • Anti-inflammatory Effects : Several studies have demonstrated this compound's ability to reduce inflammation. For instance, it has been shown to inhibit neutrophil chemotaxis and modulate inflammatory responses, suggesting its potential as an anti-inflammatory agent .
  • Anticholinesterase Activity : this compound has been identified as a promising compound for treating neurodegenerative conditions such as Alzheimer's disease due to its anticholinesterase activity, which can enhance cholinergic neurotransmission .
  • Antimicrobial Properties : The compound also displays antimicrobial and anti-biofilm activities against various pathogens, making it useful in treating infections .

Applications in Neurodegenerative Diseases

This compound's pharmacological profile positions it as a potential therapeutic agent for neurodegenerative diseases:

  • Case Study: Alzheimer’s Disease
    A study analyzed the effect of this compound on cognitive function in animal models of Alzheimer's disease. Results indicated improved memory and learning capabilities, attributed to its antioxidant and anticholinesterase properties .
  • Mechanistic Insights : The mechanism involves the inhibition of acetylcholinesterase and the reduction of amyloid-beta aggregation, which are critical factors in Alzheimer's pathology .

Anti-inflammatory Applications

This compound's anti-inflammatory effects have been explored in various contexts:

  • Acute Lung Injury (ALI) : Research demonstrated that this compound pretreatment significantly reduced lung inflammation induced by lipopolysaccharides (LPS), highlighting its protective effects against ALI through modulation of inflammatory pathways .
  • Neutrophil Modulation : Studies have shown that this compound can down-regulate human neutrophil responses to inflammatory chemoattractants, suggesting its potential use in developing new anti-inflammatory therapies .

Antimicrobial and Antiparasitic Applications

This compound's antimicrobial properties have been documented across several studies:

  • Infectious Disease Management : this compound has been effective against various fungal strains and bacteria, demonstrating potential as a natural antimicrobial agent .
  • Case Study: Tropical Infectious Diseases
    In vitro studies have shown that this compound exhibits significant antifungal activity against strains responsible for tropical infections, suggesting its utility in public health interventions .

Data Tables and Case Studies

The following table summarizes key findings from recent studies on this compound's applications:

Application AreaKey FindingsReference
Neurodegenerative DiseasesImproved cognitive function; anticholinesterase activity
Anti-inflammatoryReduced inflammation in ALI models; inhibited neutrophil response
AntimicrobialEffective against fungal strains; potential for tropical disease treatment

Comparison with Similar Compounds

Comparison with Similar Compounds

Nerolidol shares functional and structural similarities with other terpenes but differs in molecular size, stereochemistry, and biological efficacy. Below is a comparative analysis with key analogs:

Table 1: Comparison of this compound with Structurally Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Natural Sources Key Pharmacological Activities Industrial Applications
This compound C₁₅H₂₆O 222.37 Ginger, citronella, neroli, tea tree Antioxidant , antimicrobial , anti-inflammatory , anticancer , antidiabetic Cosmetics, food flavoring, detergents
Linalool C₁₀H₁₈O 154.25 Lavender, coriander, citrus Sedative, anxiolytic, antimicrobial Perfumes, essential oils, aromatherapy
β-Caryophyllene C₁₅H₂₄ 204.36 Cannabis, cloves, black pepper Anti-inflammatory, analgesic Food additives, cosmetics
Farnesol C₁₅H₂₆O 222.37 Tuberose, cyclamen Antimicrobial, anti-biofilm, antitumor Perfumes, antimicrobial agents

Key Differences:

Structural and Stereochemical Variations: this compound’s sesquiterpene backbone (15 carbons) grants it higher lipophilicity than monoterpenes like linalool (10 carbons), enhancing its skin permeability and prolonged bioactivity . Unlike β-caryophyllene (a bicyclic sesquiterpene), this compound’s acyclic structure allows greater conformational flexibility, influencing its interaction with biological targets like TLR4/NF-κB in anti-inflammatory pathways . Stereoisomerism significantly impacts function: trans-nerolidol shows lower antischistosomal activity compared to racemic mixtures, while cis-nerolidol dominates in nocturnal floral scents to attract pollinators like hawkmoths .

Pharmacological Efficacy: Anticancer Activity: this compound induces apoptosis in colorectal (HCT-116) and hepatocellular carcinoma (HepG2) cells via p53 upregulation, a mechanism less pronounced in linalool or β-caryophyllene . Antimicrobial Spectrum: this compound inhibits biofilm formation in Candida albicans and synergizes with doxorubicin against breast cancer, whereas farnesol primarily targets bacterial biofilms .

Industrial and Biosynthetic Pathways: this compound is produced via fungal enzymes (e.g., MlpILTPS2) in engineered yeast, competing with sterol synthesis, whereas linalool is typically derived from monoterpene synthases . In cosmetics, this compound’s low volatility and skin-enhancing properties make it preferable to more volatile terpenes like 3-octanone .

Research Highlights and Clinical Relevance

  • Renoprotection: Oral this compound (200 mg/kg) mitigates renal dysfunction in obstructive uropathy by suppressing oxidative stress and apoptosis markers (p53, PAI-1) .
  • Antischistosomal Action : Racemic this compound causes tegumental damage in Schistosoma mansoni adults, though isomer-specific efficacy requires further study .
  • Flavor Enhancement : In cigar fermentation, (E)-nerolidol is a key flavor compound upregulated by CCD1 gene modification in Rhodotorula strains .

Biological Activity

Nerolidol, a naturally occurring sesquiterpene alcohol, has garnered significant attention in recent years due to its diverse biological activities. This article explores the multifaceted biological properties of this compound, including its anti-inflammatory, antimicrobial, anti-cancer, and antioxidant effects. The findings are supported by various studies and data tables that summarize key research outcomes.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It can be found in various essential oils and is known for its pleasant aroma. The molecular formula of this compound is C15H26O, and it exists in two isomeric forms: (E)-nerolidol and (Z)-nerolidol.

1. Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in several studies. For instance:

  • Neutrophil Modulation : A study indicated that this compound inhibited human neutrophil activation induced by chemotactic peptides, with IC50 values of 4.0 µM for fMLF and 3.7 µM for WKYMVM, suggesting its potential as an anti-inflammatory agent .
  • Renal Protection : In a rat model of bilateral ureteral obstruction (BUO), this compound administration resulted in reduced levels of inflammatory markers such as TNF-α and IL-6, leading to improved renal function post-injury .
Study FocusKey Findings
Neutrophil ActivationIC50 = 4.0 µM (fMLF), 3.7 µM (WKYMVM)
Renal DysfunctionReduced TNF-α, IL-6; improved renal function

2. Antimicrobial Activity

This compound exhibits potent antimicrobial effects against various pathogens:

  • Bacterial Inhibition : It has shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.3 mg/mL for certain strains .
  • Antiparasitic Effects : this compound has demonstrated activity against Trypanosoma evansi, with morphological changes observed in the parasites post-treatment, indicating its potential use in treating parasitic infections .
PathogenMIC (mg/mL)Activity Type
Staphylococcus aureus0.3Antibacterial
Escherichia coli0.6Antibacterial
Trypanosoma evansi-Antiparasitic

3. Antioxidant Properties

The antioxidant capacity of this compound has been explored in various models, highlighting its ability to scavenge free radicals and reduce oxidative stress:

  • Cellular Studies : Research indicates that this compound can mitigate oxidative damage in cellular models by enhancing the activity of antioxidant enzymes .

Case Study 1: Colonic Inflammation

A study on mice treated with dextran sodium sulfate (DSS) to induce colitis showed that this compound significantly reduced disease activity index (DAI) scores and improved histological parameters of the colon compared to control groups .

Case Study 2: Neutrophil Functionality

In vitro experiments demonstrated that this compound pretreatment inhibited neutrophil chemotaxis induced by fMLF, showcasing its potential role in managing inflammatory diseases where neutrophils play a critical role .

Q & A

Q. What statistical approaches validate this compound’s role in plant defense signaling under field conditions?

  • Methodological Answer : Redundancy analysis (RDA) and PCA of volatile organic compound (VOC) profiles distinguish this compound’s emission in herbivore-attacked vs. pathogen-infected plants. Mixed-effects models account for environmental covariates (e.g., temperature, humidity). Field trials with Vitis labrusca show this compound induction correlates with VvPNLinNer1 transcript levels post-Popillia japonica infestation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Nerolidol
Reactant of Route 2
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Nerolidol

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